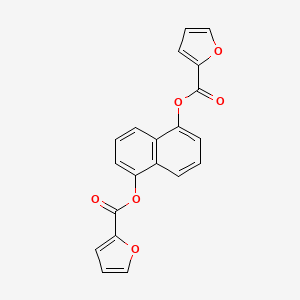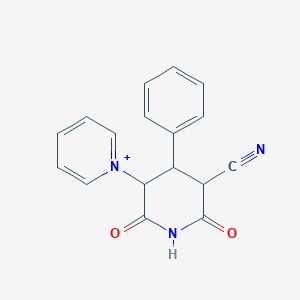![molecular formula C20H22N6OS2 B10876008 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876008.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one.
- It belongs to the class of pyrazolone derivatives.
- The benzothiazole moiety contributes to its aromatic character, and the imidazole ring adds heterocyclic features.
- This compound has potential biological activities due to its unique structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, including condensation reactions, cyclizations, and multistep syntheses.
Reaction Conditions: These methods often involve the use of appropriate reagents, solvents, and catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Investigations explore its pharmacological properties, toxicity, and therapeutic potential.
Industry: Applications could include dyes, pharmaceutical intermediates, or agrochemicals.
Mechanism of Action
Targets: The compound might interact with specific enzymes, receptors, or cellular components.
Pathways: It could modulate signaling pathways, gene expression, or metabolic processes.
Further Research Needed: Detailed studies are essential to unravel its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of benzothiazole, imidazole, and pyrazolone moieties sets it apart.
Similar Compounds: Some related compounds include
Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H22N6OS2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H22N6OS2/c1-12-16(23-11-22-12)10-28-9-8-21-13(2)18-14(3)25-26(19(18)27)20-24-15-6-4-5-7-17(15)29-20/h4-7,11,25H,8-10H2,1-3H3,(H,22,23) |
InChI Key |
RABCRWBSJCZLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
![Butyl[(1-phenylpyrrol-2-yl)methyl]amine](/img/structure/B10875936.png)

![(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10875958.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875966.png)
![2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10875977.png)
![1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B10875984.png)
![Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10875988.png)

![6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide](/img/structure/B10875993.png)
![2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B10876011.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876016.png)
